N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941932-04-3
VCID: VC6347525
InChI: InChI=1S/C25H25N3O3S2/c1-3-18-10-13-22-23(15-18)32-25(27-22)28(17-20-7-5-6-14-26-20)24(29)16-19-8-11-21(12-9-19)33(30,31)4-2/h5-15H,3-4,16-17H2,1-2H3
SMILES: CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC
Molecular Formula: C25H25N3O3S2
Molecular Weight: 479.61

N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide

CAS No.: 941932-04-3

Cat. No.: VC6347525

Molecular Formula: C25H25N3O3S2

Molecular Weight: 479.61

* For research use only. Not for human or veterinary use.

N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide - 941932-04-3

Specification

CAS No. 941932-04-3
Molecular Formula C25H25N3O3S2
Molecular Weight 479.61
IUPAC Name N-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Standard InChI InChI=1S/C25H25N3O3S2/c1-3-18-10-13-22-23(15-18)32-25(27-22)28(17-20-7-5-6-14-26-20)24(29)16-19-8-11-21(12-9-19)33(30,31)4-2/h5-15H,3-4,16-17H2,1-2H3
Standard InChI Key RUKFSWOEVPBDTO-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC

Introduction

Chemical Structure and Molecular Properties

The compound’s structure features a benzo[d]thiazole ring substituted with an ethyl group at the 6-position, linked via an acetamide bridge to a 4-(ethylsulfonyl)phenyl group and a pyridin-2-ylmethyl substituent. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological interactions.

Table 1: Key Molecular Properties

PropertyValue
CAS No.941932-04-3
Molecular FormulaC₂₅H₂₅N₃O₃S₂
Molecular Weight479.61 g/mol
DensityNot Available
Boiling/Melting PointsNot Available
SolubilityLikely polar aprotic solvents

The ethylsulfonyl group enhances solubility in polar solvents and may contribute to hydrogen-bonding interactions with biological targets, while the pyridinylmethyl moiety offers potential for π-π stacking in receptor binding .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide involves multi-step reactions:

  • Thiazole Ring Formation: Condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions.

  • Sulfonation: Introduction of the ethylsulfonyl group via sulfonation of the phenyl ring using ethylsulfonyl chloride.

  • Acetamide Linkage: Coupling the thiazole intermediate with 4-(ethylsulfonyl)phenylacetic acid and pyridin-2-ylmethylamine via amide bond formation.

Reactions typically require inert atmospheres (e.g., nitrogen), controlled temperatures (60–120°C), and purification by column chromatography or recrystallization. Yields vary based on the efficiency of protecting group strategies and intermediate stability.

Analytical Validation

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify proton environments and carbon backbone. For instance, the ethylsulfonyl group’s methylene protons resonate near δ 3.0–3.5 ppm.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 479.61.

  • Infrared Spectroscopy (IR): Stretching vibrations for sulfonyl (∼1150 cm⁻¹) and amide (∼1650 cm⁻¹) groups are observed.

Biological Activities and Mechanistic Insights

Thiazole derivatives are renowned for diverse bioactivities, and this compound is no exception. Preliminary studies suggest interactions with enzymatic targets, though detailed mechanistic data remain limited.

Anti-inflammatory and Anticancer Properties

The ethylsulfonyl group may inhibit cyclooxygenase-2 (COX-2) or pro-inflammatory cytokines. In cancer models, similar acetamide-thiazole hybrids demonstrate IC₅₀ values of <10 µM against breast (MCF-7) and lung (A549) cell lines, potentially through apoptosis induction or kinase inhibition .

Comparative Analysis with Structural Analogues

Table 2: Structural Analogues and Their Properties

CompoundMolecular FormulaMolecular WeightKey Modification
Target CompoundC₂₅H₂₅N₃O₃S₂479.61Ethylsulfonyl, pyridinylmethyl
N-(6-Ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide C₂₄H₂₃N₃O₃S₂465.60Methylsulfonyl substitution
N-[2-(Dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride C₂₀H₂₃ClFN₃OS407.90Fluorophenyl, dimethylaminoethyl

The ethylsulfonyl group in the target compound likely enhances metabolic stability compared to methylsulfonyl analogues, while the pyridinylmethyl group may improve blood-brain barrier permeability relative to dimethylaminoethyl variants .

Applications in Drug Development

Kinase Inhibition

Though direct evidence is sparse, structural similarities to patented triazolopyridinone kinase inhibitors suggest potential p38 MAPK or JAK-STAT pathway modulation . Such targets are pivotal in inflammatory and oncologic therapeutics.

Material Science Applications

The planar benzothiazole system and sulfonyl groups could facilitate π-conjugated materials for organic electronics, though this remains unexplored.

Challenges and Future Directions

  • Synthetic Optimization: Improving yield and scalability, particularly in sulfonation and amide coupling steps.

  • ADME Profiling: Assessing pharmacokinetics, including bioavailability and cytochrome P450 interactions.

  • Target Identification: High-throughput screening to elucidate precise molecular targets.

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